Product packaging for CAY10695(Cat. No.:)

CAY10695

Cat. No.: B1153944
M. Wt: 240.3
InChI Key: YOVLYUUTFBTGPZ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CAY10695 is a high-purity chemical compound provided for Research Use Only (RUO). This designation means it is intended solely for laboratory research purposes and is not intended for use in diagnostics, therapeutics, or any other human use . Products labeled Research Use Only (RUO) are essential tools for scientific investigation, playing a crucial role in basic research, drug discovery, and the development of new diagnostic tools . They are not subject to the regulatory controls that apply to in vitro diagnostic or medical devices, and their use is restricted to non-clinical laboratory settings . Researchers can leverage this compound for various in vitro studies to advance the understanding of biological pathways and disease mechanisms. As an RUO product, it enables scientific exploration in a controlled research environment, contributing to the broader progress of medical science . This product must be handled by qualified laboratory personnel only. Always refer to the safety data sheet (SDS) before use.

Properties

Molecular Formula

C14H24O3

Molecular Weight

240.3

InChI Key

YOVLYUUTFBTGPZ-NWDGAFQWSA-N

Appearance

Assay:≥95%A solution in ethanol

Synonyms

4-((1R,5S)-2-Oxo-5-pentylcyclopentyl)butanoic Acid

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Cay10695

Total Synthesis Approaches to CAY10695 and Related Cyclopentanone (B42830) Structures

While a specific total synthesis of this compound has not been extensively documented in publicly available literature, its structural components are hallmarks of prostaglandin (B15479496) F (PGF) analogues. nih.gov Therefore, established synthetic routes for these related molecules provide a robust framework for approaching the synthesis of this compound. A cornerstone in this field is the Corey synthesis, a landmark achievement that provided a versatile and stereocontrolled route to various prostaglandins (B1171923). researchgate.net This and other convergent strategies, where key fragments of the molecule are synthesized independently and then coupled, are highly relevant. researchgate.netlibretexts.org

A general retrosynthetic analysis of this compound would disconnect the molecule into three main building blocks: the cyclopentanone core and the two aliphatic side chains. The synthesis of the chiral cyclopentanone core is a critical aspect, with numerous methods developed for its enantioselective and asymmetric synthesis. acs.org These methods include chemical and enzymatic resolutions, as well as asymmetric reactions like the Pauson-Khand reaction and Nazarov cyclization. acs.orgacs.org

One common strategy involves the use of a readily available chiral starting material, such as (-)-Corey lactone, which has been instrumental in the synthesis of numerous prostaglandin analogues. researchgate.net Alternatively, chemoenzymatic approaches have emerged as powerful tools, utilizing enzymes to introduce chirality with high enantioselectivity. nih.gov For instance, a concise chemoenzymatic synthesis for several prostaglandins has been developed, starting from a common bromohydrin intermediate which serves as a radical equivalent of the Corey lactone. nih.gov

Another key step in the total synthesis is the stereocontrolled introduction of the side chains. This is often achieved through reactions such as Wittig reactions for the formation of carbon-carbon double bonds and nickel-catalyzed cross-couplings for the installation of alkyl chains. nih.gov The relative stereochemistry of the substituents on the cyclopentanone ring is crucial for biological activity and is a primary focus of synthetic design. nih.gov

Table 1: Key Synthetic Strategies for Prostaglandin Analogues Relevant to this compound Synthesis

StrategyKey FeaturesRelevant ReactionsReference(s)
Corey Synthesis Utilizes a chiral lactone intermediate (Corey lactone) for stereocontrolled synthesis.Baeyer-Villiger oxidation, Horner-Wadsworth-Emmons reaction, Wittig reaction. researchgate.net
Convergent Synthesis Independent synthesis of key fragments followed by coupling.Organocatalytic aldol (B89426) reaction, olefin metathesis. acs.org
Chemoenzymatic Synthesis Employs enzymes for highly enantioselective steps.Lipase-catalyzed resolutions, enzymatic desymmetrization. nih.govacs.org
Radical-Based Approaches Utilizes radical reactions for C-C bond formation.Nickel-catalyzed reductive coupling. nih.gov

Development of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

The development of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at elucidating the relationship between a molecule's structure and its biological activity (SAR). google.com For compounds like this compound, which resemble prostaglandins, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Targeted Chemical Modifications for Modulating Biological Activity

Based on extensive research on prostaglandin analogues, several key structural features can be systematically modified to probe their impact on biological activity. These modifications often target the cyclopentanone core and the two side chains.

Modification of the Carboxylic Acid Side Chain: The butanoic acid side chain of this compound is a prime target for modification. Esterification to prodrugs, for instance, is a common strategy to improve ocular absorption of prostaglandin analogues used in glaucoma treatment. nih.gov Amidation or replacement with other acidic isosteres can also influence receptor binding and metabolic stability.

Alteration of the Pentyl Side Chain: The length and saturation of the pentyl side chain can be varied. Introducing unsaturation or branching, or replacing it with aromatic rings, has been shown to significantly alter the potency and receptor profile of prostaglandin analogues. nih.gov For example, the introduction of a phenyl group in the omega-chain of PGF2α led to latanoprost, a potent anti-glaucoma drug. nih.gov

Modification of the Cyclopentanone Ring: The ketone functionality at the C-2 position is a key feature. Reduction to a hydroxyl group, as seen in PGF analogues, or its complete removal can dramatically change the biological activity. nih.gov Furthermore, the introduction of substituents on the cyclopentane (B165970) ring can influence its conformation and interaction with target receptors.

Table 2: Examples of Targeted Modifications in Prostaglandin Analogues and their Potential Effects

Modification SiteType of ModificationPotential Effect on Biological Activity
Carboxylic Acid ChainEsterification, AmidationAltered solubility, membrane permeability, and prodrug activation.
Alkyl Side ChainChain length variation, Introduction of unsaturation or aromatic ringsChanges in receptor binding affinity and selectivity.
Cyclopentanone RingReduction of ketone, Introduction of substituentsModification of receptor interaction and signaling pathway activation.

Regioselective and Stereoselective Synthetic Strategies

The precise control of regiochemistry and stereochemistry is paramount in the synthesis of this compound analogs to ensure that the intended structural changes are made and to understand their specific impact on biological activity.

Regioselective Reactions: Regioselectivity is crucial when introducing or modifying functional groups on the cyclopentanone ring or the side chains. For instance, in the synthesis of substituted cyclopentenones, Mizoroki-Heck reactions can be employed for the regioselective introduction of aryl or alkenyl groups. researchgate.net

Stereoselective Reactions: The stereochemistry of the two chiral centers on the cyclopentanone ring of this compound ((1R, 5S)) is critical. Asymmetric synthesis methods are employed to establish these stereocenters with high fidelity. acs.org This can involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. For example, organocatalytic aldol reactions have been used to create key bicyclic intermediates for the synthesis of prostaglandin analogues with high enantiomeric excess. acs.org Furthermore, stereospecific reactions, such as the formal [3+1] cycloaddition of cyclopropanones with sulfur ylides, can provide enantioenriched cyclobutanones that can be further elaborated into cyclopentanone structures. nih.gov

Sustainable and Efficient Synthetic Routes for this compound and its Intermediates

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in the pharmaceutical and chemical industries, guided by the principles of green chemistry. amanote.com This is particularly relevant for complex molecules like this compound and its analogues, where traditional multi-step syntheses can generate substantial waste and consume significant energy.

Key principles of green chemistry applicable to the synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. researchgate.net

Use of Renewable Feedstocks: Starting from renewable materials where possible. researchgate.net

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps. researchgate.net

Recent advancements in the synthesis of prostaglandins have embraced these principles. For example, the development of chemoenzymatic routes not only provides excellent stereocontrol but also often proceeds under milder, more environmentally benign conditions compared to purely chemical methods. nih.gov The use of organocatalysis also represents a move towards more sustainable synthesis, as it avoids the use of heavy metals. acs.org

Furthermore, flow chemistry is emerging as a powerful technology for the efficient and safe synthesis of chemical compounds. Continuous-flow processes can offer improved heat and mass transfer, reduced reaction times, and the ability to safely handle hazardous intermediates, all contributing to a more sustainable manufacturing process.

The application of these green and efficient methodologies to the synthesis of this compound and its intermediates holds the potential to make these compounds more accessible for research and potential therapeutic applications while minimizing their environmental impact.

Elucidation of the Molecular and Cellular Mechanisms of Action of Cay10695

Identification of Putative Biological Targets and Interacting Macromolecules

Identifying the specific biological molecules that a compound interacts with is a critical step in understanding its mechanism of action. These targets can include proteins (such as enzymes or receptors), nucleic acids, or other cellular components.

Proteomic and Metabolomic Approaches for Target Deconvolution

Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of metabolites, are powerful tools for identifying the cellular components and pathways affected by a compound. . These approaches can help to reveal changes in protein expression levels, post-translational modifications, or metabolite concentrations that occur upon exposure to CAY10695, potentially pointing towards its direct or indirect targets. Integrated omics analyses, combining proteomics and metabolomics, can provide a more holistic view of the molecular changes induced by a compound.

Receptor Binding and Enzyme Inhibition Studies

Direct experimental methods such as receptor binding assays and enzyme inhibition studies are fundamental for confirming interactions with specific proteins. . Receptor binding studies, often employing techniques like radioligand binding assays or fluorescence-based methods, can determine if this compound binds to known cellular receptors and with what affinity. . Enzyme inhibition studies, which measure the effect of a compound on the catalytic activity of an enzyme, can identify if this compound acts as an inhibitor or activator of specific enzymatic pathways. . The type of inhibition (e.g., competitive, non-competitive) can provide further insight into the nature of the interaction. .

Investigation of Intracellular Signaling Pathway Modulation by this compound

Many biologically active compounds exert their effects by modulating intracellular signaling pathways, cascades of molecular events that transmit signals from the cell surface or within the cell to ultimately influence cellular behavior.

Research on Kinase Cascade Modulation (e.g., ERK, JNK, p38 MAPK)

Mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK cascades, are crucial signaling modules involved in a wide range of cellular processes, such as proliferation, differentiation, stress responses, and apoptosis. . Research in this area would typically involve assessing the phosphorylation status and activity of key kinases within these pathways upon treatment with this compound. Changes in the activation of these kinases can indicate that this compound interferes with upstream or downstream components of these cascades.

Studies on Other Key Signal Transduction Events (e.g., NF-κB, MAPK pathways)

Beyond the core MAPK pathways, other signaling routes like the NF-κB pathway play vital roles in cellular responses, particularly in inflammation, immunity, and cell survival. . Investigations into this compound's effects would explore its influence on the activation and nuclear translocation of NF-κB, as well as its impact on other relevant signaling molecules and transcription factors. Given the interconnectedness of signaling networks, studies might also examine crosstalk between different pathways modulated by this compound. .

Cellular Effects of this compound: Apoptosis, Proliferation, and Differentiation Research

While this compound is available for research, detailed published data specifically outlining its molecular and cellular mechanisms of action across the areas of target identification, signaling pathway modulation, and cellular effects were not found in the conducted literature search. Comprehensive research employing the techniques described above would be necessary to fully elucidate how this compound interacts with biological systems at a molecular and cellular level.

Interaction with Lipid Metabolism and Transport Mechanisms

[Detailed content on specific research findings and data tables for this compound's interaction with lipid metabolism and transport mechanisms cannot be provided due to the lack of available information in the search results.]

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Cay10695 and Its Analogs

Correlation of CAY10695 Structural Features with Observed Biological Potency

The biological potency of a compound is intrinsically linked to its chemical structure. The structure-activity relationship (SAR) for a molecule like this compound would be systematically investigated by synthesizing and testing a series of analogs. This process helps to identify the key structural motifs, or pharmacophores, that are essential for its biological activity, as well as regions of the molecule that can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Key aspects of a SAR study for this compound would involve:

Identification of the Core Scaffold: Determining the fundamental chemical framework responsible for the compound's primary biological effect.

Functional Group Modification: Systematically altering functional groups (e.g., hydroxyls, amines, ketones) to probe their role in target binding. This could involve changes in electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky substituents), and hydrogen bonding capacity.

Alkyl Chain Homologation: Varying the length and branching of any alkyl chains to optimize hydrophobic interactions with the target protein.

The findings from such studies are often compiled into data tables to visualize the impact of specific structural modifications on biological activity, typically measured as IC₅₀ or EC₅₀ values.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound R1 Group R2 Group IC₅₀ (nM)
This compound -CH₃ -OH 50
Analog 1 -H -OH 200
Analog 2 -CH₂CH₃ -OH 45
Analog 3 -CH₃ -OCH₃ 150

Influence of Stereochemistry on the Biological Activity of this compound

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. youtube.com These enantiomers can exhibit significantly different biological activities, as the three-dimensional arrangement of atoms is critical for precise interaction with chiral biological targets like proteins and enzymes. nih.gov

If this compound possesses one or more chiral centers, its biological activity would be highly dependent on its stereochemistry. A thorough investigation would involve:

Synthesis of Individual Stereoisomers: The separate synthesis of each possible enantiomer and diastereomer of this compound.

Biological Evaluation of Isomers: Testing each isomer individually to determine if the biological activity resides primarily in one configuration (the eutomer) while the other is less active or inactive (the distomer).

Determination of Absolute Configuration: Using techniques like X-ray crystallography or vibrational circular dichroism (VCD) to establish the absolute R/S configuration of the most active stereoisomer. nih.gov

The difference in activity between stereoisomers underscores the importance of a specific 3D orientation for optimal binding to the biological target.

Computational Chemistry Approaches for this compound SAR/QSAR Modeling

Computational chemistry provides powerful tools to understand and predict the biological activity of molecules, offering insights that can guide the design of more potent and selective analogs.

Molecular Docking Simulations with Identified or Predicted Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.commdpi.com This method allows for the visualization of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, molecular docking could be used to:

Predict Binding Pose: Determine the most likely conformation of this compound within the active site of its biological target.

Elucidate SAR: Correlate the binding scores and interaction patterns of this compound and its analogs with their experimentally observed biological activities.

Guide Analog Design: Suggest modifications to the this compound structure that could enhance binding affinity.

Table 2: Hypothetical Molecular Docking Scores for this compound Analogs

Compound Docking Score (kcal/mol) Key Interactions
This compound -9.5 H-bond with Ser24, Hydrophobic interaction with Leu87
Analog 1 -7.2 Loss of hydrophobic interaction

Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights into the stability of the binding pose and the conformational changes that may occur upon binding. purdue.edumdpi.com

In the context of this compound, MD simulations could:

Assess Binding Stability: Evaluate the stability of the docked pose of this compound in the target's active site over a simulated timeframe.

Characterize Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.

Calculate Binding Free Energies: Employ more advanced computational methods to estimate the binding affinity, which can be compared with experimental data.

In Silico Prediction of this compound's Bioactivity Spectrum

In silico target prediction tools utilize algorithms that analyze the chemical structure of a compound to predict its likely biological targets. nih.gov These methods are based on the principle of chemical similarity, where molecules with similar structures are likely to have similar biological activities.

For this compound, these predictive models could:

Identify Potential Targets: Suggest a ranked list of proteins that this compound is likely to interact with.

Deconvolute Phenotypic Screening Hits: If this compound was identified through a phenotypic screen, these tools could help to identify the molecular target responsible for the observed phenotype. nih.gov

Predict Off-Target Effects: Highlight potential unintended interactions with other proteins, which could be valuable for assessing the compound's selectivity profile.

Preclinical Pharmacological Investigation of Cay10695 in in Vitro and Ex Vivo Research Models

Design and Application of Cellular Assay Systems for Efficacy and Selectivity Profiling

Cellular assay systems are fundamental tools in preclinical research for evaluating the efficacy and selectivity of compounds like CAY10695. These assays utilize cultured cells to study various biological processes and responses upon compound exposure. They offer a high-throughput capability and allow for the investigation of compound effects in a controlled cellular environment. Cell-based assays can quantify cytotoxicity, biological activity, biochemical mechanisms, and off-target interactions, providing biologically relevant data nih.gov.

Cell-Based Reporter Assays for Signaling Pathway Activation

Cell-based reporter assays are designed to monitor the activation or inhibition of specific signaling pathways within cells. These assays typically involve genetically modified cells that express a reporter gene (e.g., luciferase, fluorescent proteins) under the control of a promoter element that is responsive to the signaling pathway of interest nih.gov. When the pathway is activated, the reporter gene is transcribed and translated, leading to a measurable signal. Conversely, if a compound inhibits the pathway, the signal is reduced.

For a compound like this compound, which is related to plant oxylipins, reporter assays could be designed to investigate its potential influence on signaling pathways known to be modulated by similar lipid mediators, such as pathways involved in inflammation, stress responses, or growth regulation. By exposing cells containing specific reporter constructs to this compound, researchers could quantitatively assess its ability to activate or inhibit these pathways and begin to elucidate its cellular targets and mechanisms.

Specific published research detailing the use of cell-based reporter assays to study this compound was not found in the consulted sources.

Phenotypic Screening in Defined Cell Culture Models

Phenotypic screening involves testing compounds in cell culture models to identify those that induce a desired biological phenotype, without necessarily knowing the specific molecular target beforehand cvmh.frglpbio.com. This approach is particularly useful for compounds with unknown physiological actions, such as this compound glpbio.com. Defined cell culture models, ranging from immortalized cell lines to primary cells, can be used to represent specific cell types or disease states.

In the context of this compound, phenotypic screening could involve assessing its effects on various cellular processes relevant to its potential biological role. This might include evaluating its impact on cell proliferation, migration, differentiation, apoptosis, or specific morphological changes nih.gov. For example, if this compound is hypothesized to have anti-inflammatory properties, phenotypic screens could measure its ability to modulate inflammatory responses in immune cells. Screens could also be designed to look for effects on cellular pathways related to lipid metabolism or signaling, given its structural relationship to plant oxylipins glpbio.com. Whole-cell phenotypic screening has been successfully used to identify compounds with specific biological activities researchgate.net.

Specific published research detailing the use of phenotypic screening with defined cell culture models to study this compound was not found in the consulted sources.

Utilization of Defined Animal Models for Mechanistic Research and Proof-of-Concept Studies

For this compound, animal models could be employed to explore its effects on physiological processes potentially influenced by oxylipin-related compounds. The choice of animal model would depend on the specific hypotheses being tested. For instance, if in vitro studies suggest an anti-inflammatory effect, rodent models of inflammation could be used to assess this compound's efficacy in reducing inflammatory markers or symptoms. Animal models are valuable for evaluating the efficacy of drugs and understanding molecular processes and pathophysiological mechanisms biozol.de.

Specific published research detailing the utilization of defined animal models for mechanistic research and proof-of-concept studies with this compound was not found in the consulted sources.

In Vivo Models for Studying Biological Impact in Specific Organ Systems

In vivo models allow for the study of a compound's effects within the context of a whole organism, including interactions between different cell types, tissues, and organs. These models are essential for understanding the biological impact of a compound on specific organ systems. biozol.de.

To study the biological impact of this compound in specific organ systems, researchers would administer the compound to appropriate animal models and assess various physiological and biochemical endpoints related to the organ system of interest. For example, if this compound is hypothesized to affect the cardiovascular system, studies could measure blood pressure, heart rate, or markers of cardiac function in treated animals. Similarly, if a role in the nervous system is suspected, behavioral tests or neurochemical analyses could be performed. Animal models of specific diseases can also be used to evaluate the compound's effects in a disease context.

Specific published research detailing the use of in vivo models to study the biological impact of this compound in specific organ systems was not found in the consulted sources.

Assessment of Compound Distribution and Tissue Accumulation in Research Models

Understanding how a compound is distributed within the body and whether it accumulates in specific tissues is critical for assessing its potential efficacy and safety profile. Tissue distribution studies in research models typically involve administering a labeled version of the compound (e.g., with a radioactive isotope) and measuring its concentration in various tissues and organs over time.

For this compound, assessing its distribution and tissue accumulation in animal models would provide crucial pharmacokinetic information. This would help determine if the compound reaches potential target tissues at sufficient concentrations to exert a biological effect. Quantitative whole-body autoradiography is one technique that can be used for such assessments. This information is vital for interpreting the results of in vivo efficacy studies and informing future research directions.

Specific published research detailing the assessment of this compound distribution and tissue accumulation in research models was not found in the consulted sources.

Organotypic Slice Culture and Primary Cell Culture Systems for this compound Research

Organotypic slice cultures and primary cell culture systems offer valuable ex vivo and in vitro models that bridge the gap between simplified cell culture and complex in vivo studies.

Organotypic slice cultures involve maintaining thin slices of an organ (e.g., brain, liver, lung) in culture, preserving much of the tissue's original architecture and cell-cell interactions. These cultures can remain viable for extended periods and are useful for studying the effects of compounds on tissue structure, function, and cellular interactions in a more physiologically relevant context than dissociated cell cultures. For this compound, organotypic slice cultures could be used to investigate its effects on specific cell types within a tissue environment and to assess its impact on tissue-level responses. For example, brain slice cultures can be used to study neuronal activity and synaptic transmission.

Primary cell cultures involve isolating cells directly from a tissue or organ and culturing them. Unlike immortalized cell lines, primary cells more closely resemble the cells in their native environment and retain many of their original characteristics. This makes them valuable for studying compound effects in a more physiologically relevant cellular context. Primary cell cultures can be obtained from various tissues and species. For this compound, primary cell cultures derived from relevant tissues could be used to study its direct effects on specific cell populations without the confounding factors of a whole organism or the alterations present in continuous cell lines. The isolation and culture of primary cells require specific techniques to maintain cell viability and function.

Specific published research detailing the use of organotypic slice culture and primary cell culture systems for this compound research was not found in the consulted sources.

Advanced Bioanalytical and Spectroscopic Methodologies for Cay10695 Research

Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis in Biological Matrices

The accurate quantification of CAY10695 in complex biological samples such as plasma, tissue homogenates, or cell lysates is fundamental to pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering high sensitivity and specificity.

Methodological Approach:

A typical quantitative method for this compound would involve several key steps. First, an efficient extraction of the compound from the biological matrix is required. This could be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of extraction method would depend on the physicochemical properties of this compound and the nature of the biological matrix.

Following extraction, the sample is injected into an HPLC system. A reversed-phase C18 column is a common choice for separating small molecules like this compound from endogenous components of the matrix. The mobile phase composition, typically a mixture of an aqueous solution and an organic solvent like acetonitrile or methanol, would be optimized to achieve a sharp and symmetrical peak for this compound, ensuring good separation from other compounds.

The eluent from the HPLC is then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for small molecules, which would generate protonated or deprotonated molecular ions of this compound. In the tandem mass spectrometer, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification.

Hypothetical Data Table for a Validated LC-MS/MS Method for this compound in Human Plasma:

ParameterValue
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) 90 - 110%
Extraction Recovery > 85%
Matrix Effect Minimal (< 15%)

This table represents typical performance characteristics of a robust LC-MS/MS method and is for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation of this compound-Target Complexes

Understanding how this compound interacts with its biological target at an atomic level is crucial for elucidating its mechanism of action and for guiding further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for determining the three-dimensional structure of protein-ligand complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can provide detailed information about the binding of this compound to its target protein in solution, which is a more physiologically relevant environment compared to a crystal. Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can be used to identify which parts of the this compound molecule are in close contact with the protein. Furthermore, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to monitor changes in the chemical shifts of the protein's amino acid residues upon binding of this compound, allowing for the mapping of the binding site on the protein surface.

X-ray Crystallography:

X-ray crystallography provides a high-resolution static picture of the this compound-target complex. This technique requires the crystallization of the protein in complex with this compound. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the protein and the bound ligand can be determined. This provides precise information about the binding mode of this compound, including the specific amino acid residues involved in the interaction and the conformation of the ligand in the binding pocket.

Hypothetical Key Interactions of this compound with a Target Protein as Determined by X-ray Crystallography:

Interaction TypeThis compound MoietyTarget Protein Residue
Hydrogen Bond Carboxyl groupLysine 78
Hydrogen Bond Carbonyl groupSerine 122
Hydrophobic Interaction Alkyl chainLeucine 45, Valine 53
van der Waals Interaction Cyclopentane (B165970) ringPhenylalanine 150

This table illustrates the types of interactions that could be identified through X-ray crystallography and is purely hypothetical.

Advanced Imaging Techniques for Tracking this compound in Cellular and Subcellular Compartments

Visualizing the distribution of this compound within cells is essential for understanding its cellular uptake, mechanism of action, and potential off-target effects. Advanced imaging techniques, particularly those involving fluorescence microscopy, can be employed for this purpose.

To enable visualization, this compound would need to be chemically modified to incorporate a fluorescent tag or a "click" chemistry handle for subsequent fluorescent labeling. Care must be taken to ensure that the modification does not significantly alter the biological activity of the compound.

Confocal Fluorescence Microscopy:

Confocal microscopy allows for the acquisition of high-resolution, three-dimensional images of cells. By using a fluorescently labeled version of this compound, its localization within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, can be determined. Co-localization studies with specific organelle markers can provide further confirmation of its subcellular distribution.

Super-Resolution Microscopy:

Techniques such as Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling the visualization of this compound's localization at the nanoscale. This level of detail can be critical for understanding its interaction with specific molecular complexes or its trafficking through fine cellular structures.

Hypothetical Findings from Cellular Imaging of a Fluorescently Labeled this compound Analog:

Imaging TechniqueObservationImplication
Confocal Microscopy Accumulation in the perinuclear region.Potential interaction with nuclear or endoplasmic reticulum-associated proteins.
Co-localization Study Signal overlaps with a marker for the endoplasmic reticulum.Suggests a role in cellular processes associated with the ER.
STED Microscopy Punctate distribution along microtubule networks.May indicate active transport within the cell.

This table presents hypothetical results from cellular imaging studies and is for illustrative purposes.

Future Research Trajectories and Methodological Challenges in Cay10695 Studies

Exploration of Undiscovered Biological Roles and Pathways of CAY10695

The immediate future of this compound research lies in the fundamental discovery of its biological function. Without a known target, initial exploration will need to employ a range of unbiased screening and predictive methodologies. The objective is to move from a structural definition to a functional understanding, identifying the cellular pathways and molecular targets with which this compound interacts.

Key research approaches would include phenotypic screening, where the compound is applied to various cell lines to observe any changes in cell behavior, morphology, or viability. Parallel to this, computational methods, such as molecular docking and similarity screening, can be used to predict potential protein targets based on the three-dimensional structure of this compound. Given its structural features, which include a cyclopentanone (B42830) ring and a butanoic acid chain, initial hypotheses might center on pathways involved in lipid signaling or prostaglandin (B15479496) metabolism. Subsequent target validation studies would be essential to confirm these computational predictions.

Table 1: Methodologies for Discovering the Biological Role of this compound

Methodology Description Objective for this compound
Phenotypic Screening Application of the compound to diverse cell models to identify observable changes in phenotype (e.g., cell growth, differentiation, apoptosis). To identify the first clues of a biological effect and narrow down the potential cellular processes affected by this compound.
Affinity-Based Proteomics Immobilizing this compound on a solid support to "pull down" and identify binding proteins from cell lysates using mass spectrometry. To directly identify the molecular protein targets that physically interact with this compound.
Computational Docking Using computer algorithms to predict the binding orientation and affinity of this compound to the known structures of various proteins. To generate a prioritized list of potential targets for subsequent experimental validation.

| Reverse Chemical Genetics | Genetically modifying cells to overexpress or knockout specific genes and observing how these changes alter the cellular response to this compound. | To link the compound's activity to a specific gene or pathway. |

Integration of Omics Technologies for Comprehensive Biological Profiling

To achieve a holistic understanding of the cellular impact of this compound, the integration of various "omics" technologies is indispensable. medchemexpress.comfishersci.commedchemexpress.com These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound, offering a powerful approach to formulating and testing hypotheses about its mechanism of action. fishersci.comcaymanchem.com

By systematically analyzing changes across the transcriptome, proteome, and metabolome, researchers can construct a comprehensive biological profile of this compound's activity. medchemexpress.comcaymanchem.com For instance, transcriptomic analysis might reveal the upregulation of genes involved in a specific signaling pathway, while metabolomics could show a corresponding change in related small molecule metabolites, providing a clearer picture of the compound's functional role. caymanchem.com The true power of this approach lies in the integration of these datasets, which can reveal causal chains of molecular events that would be missed by any single technology. fishersci.commedchemexpress.com

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Data Generated Potential Insights for this compound
Transcriptomics (RNA-Seq) Changes in gene expression levels across the entire genome. Identification of cellular pathways and gene networks that are transcriptionally regulated in response to this compound.
Proteomics (Mass Spectrometry) Changes in protein abundance and post-translational modifications. Revealing downstream effects on protein expression and signaling cascades; can help validate predicted targets.
Metabolomics (NMR, Mass Spectrometry) Alterations in the profile of small-molecule metabolites within a cell or biological system. Providing a functional readout of cellular state and identifying specific enzymatic pathways affected by this compound.

| Lipidomics | Changes in the composition and quantity of cellular lipids. | Given its structure, this could reveal specific interactions with lipid metabolism and signaling pathways. |

Potential for this compound as a Research Probe for Elucidating Fundamental Biological Processes

Should initial investigations reveal that this compound acts on a specific molecular target with high potency and selectivity, it could be developed into a valuable research probe. A research probe is a small molecule used to study the function of a particular protein or pathway in a biological system. The utility of such a tool is immense, as it allows for the precise manipulation of a biological process, thereby helping to elucidate its role in health and disease.

To qualify as a high-quality research probe, this compound would need to meet several stringent criteria. It must demonstrate high affinity for its intended target and, crucially, a lack of significant activity against other, off-target molecules. Its mechanism of action would need to be thoroughly characterized, so that researchers can confidently attribute the observed biological effects to the modulation of its specific target. If this compound meets these standards, it could become an essential tool for scientists studying the pathway it modulates, enabling target validation for future therapeutic development and a deeper understanding of fundamental biology.

Q & A

Basic Research Questions

Q. How to design a robust experimental framework to investigate CAY10695’s mechanism of action in in vitro models?

  • Methodological Answer : Begin with hypothesis-driven assays (e.g., kinase inhibition profiling, apoptosis assays) to isolate this compound’s primary targets. Use dose-response curves to establish EC₅₀/IC₅₀ values, and include positive/negative controls (e.g., known pathway inhibitors) to validate specificity. Replicate experiments across ≥3 independent trials to account for biological variability .
  • Data Considerations : Tabulate raw data (e.g., luminescence/fluorescence readings) alongside normalized results (fold-change vs. control) to enhance reproducibility .

Q. What are the standard assays for evaluating this compound’s bioavailability and metabolic stability in preclinical studies?

  • Methodological Answer : Employ LC-MS/MS for pharmacokinetic profiling in serum/plasma samples. Calculate parameters like Cₘₐₓ, Tₘₐₓ, and AUC using non-compartmental analysis. Parallel in vitro microsomal stability assays (e.g., human liver microsomes) can predict hepatic clearance rates .

Q. How to ensure reproducibility in this compound studies when using heterogeneous cell lines?

  • Methodological Answer : Standardize cell culture conditions (passage number, media supplements) and validate baseline pathway activity (e.g., Western blotting for target proteins). Use stratified randomization to allocate treatment groups, and report batch-specific variability (e.g., lot numbers of reagents) .

II. Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across independent studies (e.g., conflicting IC₅₀ values in cancer vs. non-cancer models)?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., cell line genetic drift, assay protocols). Apply meta-regression to assess the impact of covariates (e.g., serum concentration, incubation time). Replicate key experiments under harmonized conditions to isolate the principal contradiction (e.g., cell-specific off-target effects) .
  • Example Analysis :

StudyIC₅₀ (nM)Cell LineAssay Duration
A50 ± 5HeLa24h
B120 ± 15HEK29348h
Hypothesis: Prolonged assay duration in Study B may induce compensatory pathway activation.

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent synergistic effects with adjuvant therapies?

  • Methodological Answer : Use Bliss independence or Chou-Talalay models to quantify synergy scores. Validate findings with bootstrapping (≥1,000 iterations) to estimate confidence intervals. For longitudinal data, mixed-effects models can account for inter-subject variability .

Q. How to optimize this compound’s formulation for in vivo delivery while minimizing off-target toxicity?

  • Methodological Answer : Screen nanoparticle carriers (e.g., PLGA, liposomes) using Design of Experiments (DoE) to maximize encapsulation efficiency and tissue specificity. Validate biodistribution via radiolabeling (e.g., ¹⁴C-CAY10695) and SPECT imaging. Compare toxicity profiles using histopathology and serum biomarkers (ALT/AST) .

Q. How to integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s polypharmacology?

  • Methodological Answer : Perform pathway enrichment analysis (e.g., GSEA, STRING) on differentially expressed genes/proteins. Cross-reference with chemical proteomics data (e.g., affinity purification-MS) to distinguish direct targets from downstream effects. Use Bayesian networks to model causal relationships .

III. Contradiction Analysis & Theoretical Frameworks

Q. When primary data contradicts computational predictions of this compound’s binding affinity, how to prioritize follow-up experiments?

  • Methodological Answer : Reassess docking parameters (e.g., solvent models, flexibility of binding pockets) and validate with biophysical assays (e.g., SPR, ITC). If discrepancies persist, consider allosteric binding modes or post-translational modifications of the target .

Q. How to address ethical and methodological limitations in this compound’s translational research (e.g., species-specific metabolic differences)?

  • Methodological Answer : Use humanized mouse models or 3D organoids to bridge in vitro-in vivo gaps. Pre-register study protocols (e.g., OSF) to mitigate publication bias and ensure transparency in negative results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.